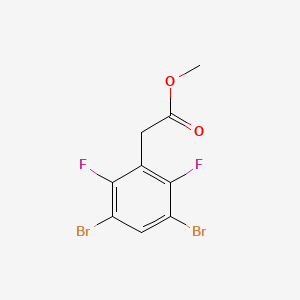

Methyl 3,5-dibromo-2,6-difluorophenylacetate

CAS No.: 1806306-13-7

Cat. No.: VC2754461

Molecular Formula: C9H6Br2F2O2

Molecular Weight: 343.95 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1806306-13-7 |

|---|---|

| Molecular Formula | C9H6Br2F2O2 |

| Molecular Weight | 343.95 g/mol |

| IUPAC Name | methyl 2-(3,5-dibromo-2,6-difluorophenyl)acetate |

| Standard InChI | InChI=1S/C9H6Br2F2O2/c1-15-7(14)2-4-8(12)5(10)3-6(11)9(4)13/h3H,2H2,1H3 |

| Standard InChI Key | CLSZLHLWMRNQFS-UHFFFAOYSA-N |

| SMILES | COC(=O)CC1=C(C(=CC(=C1F)Br)Br)F |

| Canonical SMILES | COC(=O)CC1=C(C(=CC(=C1F)Br)Br)F |

Introduction

Chemical Identity and Structural Characteristics

Molecular Structure and Properties

Methyl 3,5-dibromo-2,6-difluorophenylacetate belongs to the family of halogenated phenylacetates. Based on structural analysis and comparison with similar compounds, the following molecular properties can be identified:

| Parameter | Value |

|---|---|

| Molecular Formula | C9H6Br2F2O2 |

| Molecular Weight | Approximately 343.95 g/mol |

| Physical State | Likely a crystalline solid at room temperature |

| Solubility | Expected to be soluble in organic solvents like DMSO, DCM, and methanol; poorly soluble in water |

| Melting Point | Estimated to be between 80-120°C (based on similar compounds) |

| Stability | Likely stable under standard conditions but sensitive to strong nucleophiles |

The structure features a benzene ring with two bromine atoms at the meta positions (3 and 5) and two fluorine atoms at the ortho positions (2 and 6), with an acetate group connected to a methyl ester. This specific halogenation pattern creates a unique electronic distribution and reactivity profile.

Structural Comparison with Similar Compounds

When comparing with the closely related compound Methyl 3,6-dibromo-2,4-difluorophenylacetate (CAS: 1803783-49-4), several important structural differences emerge. Although both compounds share the same molecular formula (C9H6Br2F2O2) and similar molecular weight (343.95 g/mol), the positional isomerism of the halogen substituents significantly affects their chemical and biological properties.

In Methyl 3,6-dibromo-2,4-difluorophenylacetate, the bromine atoms are located at positions 3 and 6, while the fluorine atoms occupy positions 2 and 4. This creates a different electronic distribution compared to our target compound, where bromines are at positions 3 and 5 and fluorines at 2 and 6. This subtle difference would likely result in distinct chemical reactivity patterns and potentially different biological activities.

Synthesis Methodologies

Direct Halogenation Approach

Starting with 2,6-difluorophenylacetic acid methyl ester, selective bromination at positions 3 and 5 could be achieved using a suitable brominating agent (such as N-bromosuccinimide or bromine) under controlled conditions. The key challenge would be ensuring regioselectivity of the bromination.

C-H Activation Methodology

More modern approaches might employ C-H activation strategies, as demonstrated in the meta-hydroxylation and meta-acetoxylation protocols documented in the scientific literature . These methods utilize palladium catalysis and directing groups to achieve selective functionalization. For example, a palladium-catalyzed reaction with appropriate ligands could potentially be adapted for selective meta-bromination.

As observed in similar C-H activation protocols, the choice of solvent significantly impacts reaction efficiency. Hexafluoroisopropanol (HFIP) and trifluoroethanol (TFE) have shown promise as reaction media for related transformations . The optimization table below illustrates the type of solvent screening that would be necessary for developing an efficient synthesis:

| Entry | Solvent | Expected Yield | Selectivity |

|---|---|---|---|

| 1 | HFIP | Moderate to high | Good |

| 2 | TFE | Moderate | Moderate |

| 3 | DCE | Low | Poor |

| 4 | DCM | Low | Poor |

| 5 | HFIP:DCE (9:1) | Moderate to high | Good |

Key Synthetic Considerations

The successful synthesis of this compound would require careful optimization of several parameters:

-

Catalyst selection: Pd(OAc)2 has shown efficacy in related C-H activation protocols

-

Ligand choice: Amino acid derivatives like Ac-Gly-OH or For-Gly-OH (at approximately 25 mol%) might promote meta-selectivity

-

Reaction conditions: Temperature around 70°C for 24 hours has proven effective for similar transformations

-

Purification: Column chromatography using petroleum ether/ethyl acetate mixtures would likely be suitable for isolation

Structure-Activity Relationship Analysis

Electronic Effects of Halogen Substitution

The specific arrangement of bromine and fluorine atoms in Methyl 3,5-dibromo-2,6-difluorophenylacetate creates a unique electronic profile:

-

The electron-withdrawing nature of both bromine and fluorine atoms reduces electron density in the aromatic ring

-

The ortho-positioned fluorine atoms (at positions 2 and 6) exert a strong inductive electron-withdrawing effect

-

The meta-positioned bromine atoms (at positions 3 and 5) contribute both inductive and resonance effects

-

This combination likely results in a relatively electron-deficient aromatic system with distinct reactivity patterns

Comparison with Similar Compounds

When compared to Methyl 3,6-dibromo-2,4-difluorophenylacetate, the target compound exhibits several important differences:

-

Symmetry: Methyl 3,5-dibromo-2,6-difluorophenylacetate possesses a higher degree of symmetry due to the placement of identical halogens at corresponding positions

-

Electronic distribution: The different arrangement of halogens creates a distinct electronic density map

-

Steric considerations: The placement of fluorine atoms at both ortho positions (2 and 6) in the target compound may create unique steric constraints around the acetate moiety

-

Potential hydrogen bonding: The specific arrangement of electronegative atoms influences the compound's ability to participate in hydrogen bonding networks

Analytical Characterization

NMR Spectroscopy

The 1H NMR spectrum would likely show:

-

A singlet at approximately δ 3.7-3.8 ppm (3H) corresponding to the methyl ester

-

A singlet at approximately δ 3.9-4.0 ppm (2H) for the methylene group

-

A singlet or multiplet at approximately δ 7.2-7.4 ppm (1H) for the aromatic proton at position 4

The 13C NMR would be expected to show signals for:

-

The methyl carbon at approximately δ 52-53 ppm

-

The methylene carbon at approximately δ 38-40 ppm

-

The carbonyl carbon at approximately δ 168-170 ppm

-

Six distinct aromatic carbon signals, with characteristic splitting patterns due to C-F and C-Br coupling

Mass Spectrometry

The mass spectrum would likely show:

-

Molecular ion peaks corresponding to the isotope pattern characteristic of compounds containing two bromine atoms

-

Fragment ions resulting from the loss of the methyl ester group

-

Fragment ions corresponding to the loss of bromine atoms

Chromatographic Behavior

Based on similar compounds, Methyl 3,5-dibromo-2,6-difluorophenylacetate would likely exhibit the following chromatographic characteristics:

-

HPLC retention: Moderate to high retention on reverse-phase columns due to its hydrophobicity

-

TLC mobility: Good mobility in medium-polarity solvent systems such as hexane/ethyl acetate mixtures

-

GC analysis: Suitable for GC analysis with appropriate temperature programming

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume